molecular formula C22H28N4O4 B11502497 1,3-bis[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione

1,3-bis[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B11502497
M. Wt: 412.5 g/mol
InChI Key: XFGWXZYERTZJAA-UHFFFAOYSA-N
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Description

1,3-BIS[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BIS[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. One common method involves the condensation of piperidine with a suitable quinazoline precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1,3-BIS[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline core to tetrahydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine rings or the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

1,3-BIS[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-BIS[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the quinazoline core.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like 2,4-diaminoquinazoline and 4-anilinoquinazoline share structural similarities with 1,3-BIS[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and 1-benzylpiperidine are structurally related due to the presence of the piperidine ring.

Uniqueness

The uniqueness of 1,3-BIS[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE lies in its dual piperidine substitution on the quinazoline core, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H28N4O4

Molecular Weight

412.5 g/mol

IUPAC Name

1,3-bis(2-oxo-2-piperidin-1-ylethyl)quinazoline-2,4-dione

InChI

InChI=1S/C22H28N4O4/c27-19(23-11-5-1-6-12-23)15-25-18-10-4-3-9-17(18)21(29)26(22(25)30)16-20(28)24-13-7-2-8-14-24/h3-4,9-10H,1-2,5-8,11-16H2

InChI Key

XFGWXZYERTZJAA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC(=O)N4CCCCC4

Origin of Product

United States

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